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Abstract
Tildacerfont (also known as SPR001 and LY2371712) is an orally bioavailable, second-

generation, nonsteroidal small molecule engineered as a potent and highly selective antagonist

of the corticotropin-releasing factor type 1 (CRF1) receptor.[1][2][3] It is under investigation for

the treatment of rare endocrine disorders, primarily classic congenital adrenal hyperplasia

(CAH) and polycystic ovary syndrome (PCOS).[4] By targeting the CRF1 receptor in the

pituitary gland, Tildacerfont modulates the hypothalamic-pituitary-adrenal (HPA) axis, leading

to a reduction in adrenocorticotropic hormone (ACTH) secretion.[1][5] This mechanism

addresses the underlying pathophysiology of CAH by decreasing the overproduction of adrenal

androgens and steroid precursors.[6] This guide provides a comprehensive overview of

Tildacerfont's chemical structure, physicochemical properties, mechanism of action, and

summarizes key clinical findings and experimental methodologies.

Chemical Structure and Identification
Tildacerfont is a complex heterocyclic molecule featuring a pyrazolopyrimidine core linked to a

substituted thiazole and a morpholine ring.
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Identifier Value Source(s)

IUPAC Name

4-[5-chloro-4-(2,5-dimethyl-7-

pentan-3-ylpyrazolo[1,5-

a]pyrimidin-3-yl)-1,3-thiazol-2-

yl]morpholine

[7]

CAS Number 1014983-00-6 [8]

Molecular Formula C₂₀H₂₆ClN₅OS [7]

SMILES String

CCC(CC)C1=CC(C)=NC2=C(

C(C)=NN12)C3=C(N=C(S3)N4

CCOCC4)Cl

[8]

Synonyms SPR001, LY-2371712 [2][8]

Physicochemical and Pharmacokinetic Properties
Tildacerfont was developed to improve upon first-generation CRF1 antagonists, which were

limited by high lipophilicity and unfavorable pharmacokinetic profiles.[9] Tildacerfont has lower

lipophilicity and a more predictable pharmacokinetic profile.[9][10]

Table 2.1: Physicochemical Properties of Tildacerfont

Property Value Source(s)

Molecular Weight 419.97 g/mol [11]

Appearance Light yellow to yellow solid MedChemExpress

Predicted logP 4.93 [11]

Predicted pKa (Strongest

Basic)
3.41 [11]

Solubility (DMSO) 4.2 - 10 mg/mL MedChemExpress

Storage
Powder: -20°C; In solvent:

-80°C
[8]
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Table 2.2: Pharmacokinetic Parameters of Tildacerfont (Tablet Formulation)

Parameter Value Source(s)

Bioavailability Orally bioavailable [5][7]

Half-life (t½) ~60 hours [10]

Time to Max Concentration

(Tₘₐₓ)
3 - 6 hours [10]

Metabolism Interaction Moderate CYP3A4 inhibitor [2]

Formulation Notes

Tablet formulation provides a

more consistent

pharmacokinetic profile

compared to powder-in-

capsule, with reduced

variability in AUC and Cₘₐₓ.

[10]

Special Populations
Cleared more rapidly in

children than in adults.
[12]

Mechanism of Action and Signaling Pathway
Tildacerfont's therapeutic effect is derived from its direct antagonism of the CRF1 receptor, a

key regulator of the HPA axis.

In conditions like Congenital Adrenal Hyperplasia (CAH), genetic defects in steroidogenesis

(e.g., 21-hydroxylase deficiency) impair cortisol production.[6] This lack of cortisol disrupts the

negative feedback loop to the hypothalamus and pituitary, leading to excessive secretion of

corticotropin-releasing factor (CRF) and subsequently, ACTH.[5][6] Chronically elevated ACTH

stimulates the adrenal cortex, causing hyperplasia and shunting of steroid precursors toward

the androgen synthesis pathway.[6]

Tildacerfont binds with high affinity to CRF1 receptors located on the corticotrophs of the

anterior pituitary gland.[3][6] This binding competitively inhibits the action of endogenous CRF,

thereby normalizing ACTH secretion.[1][5] The reduction in ACTH levels decreases the

stimulus on the adrenal glands, leading to a significant reduction in the production of key
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adrenal androgens and precursors, such as androstenedione (A4) and 17-

hydroxyprogesterone (17-OHP).[6][13]

HPA Axis in CAH (Dysregulated)
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Mechanism of Action of Tildacerfont on the HPA Axis.

Preclinical and Clinical Efficacy
Preclinical studies demonstrated that Tildacerfont effectively binds to CRF1 receptors and

blocks CRF-stimulated functions, reducing ACTH and adrenal androgen production.[9][13] This

foundational work led to a series of Phase 1 and Phase 2 clinical trials.
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Clinical studies in adult patients with classic CAH have consistently shown that Tildacerfont
can significantly reduce key biomarkers of the disease. In a 12-week, Phase 2a study

(SPR001-202), once-daily administration of 400 mg Tildacerfont in patients with poor baseline

disease control resulted in substantial reductions from baseline in ACTH, 17-OHP, and A4.[14]

Table 4.1: Summary of Biomarker Reduction in Phase 2a Study (SPR001-202)

Biomarker
Mean Reduction
from Baseline

Maximum Mean
Reduction

Source(s)

ACTH -74% -84%

17-OHP -82% -82%

Androstenedione (A4) -55% -79%

Furthermore, by the end of the 12-week treatment period, 60% of patients with elevated

baseline ACTH and 40% with elevated A4 saw their levels normalize.[13] Tildacerfont was

generally reported as safe and well-tolerated across multiple studies.[3]

Experimental Protocols
Chemical Synthesis Workflow
The synthesis of Tildacerfont involves a multi-step process culminating in the coupling of key

heterocyclic intermediates. A representative pathway is described in public filings.

7-(1-ethyl-propyl)-3-iodo-
2,5-dimethyl-pyrazolo[1,5-a]pyrimidine

Intermediate Thiazole

CuCl, 1,10-phenanthroline
Cs2CO3, 2-MeTHF

2,4-dichlorothiazole
Tildacerfont (Crude)

Reflux

Morpholine
Tildacerfont (Purified)

Recrystallization
(2-Propanol)

Click to download full resolution via product page

Simplified workflow for the chemical synthesis of Tildacerfont.
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Methodology:

Coupling Reaction: 7-(1-ethyl-propyl)-3-iodo-2,5-dimethyl-pyrazolo[1,5-a]pyrimidine is

reacted with 2,4-dichlorothiazole in the presence of a copper(I) chloride (CuCl) catalyst,

1,10-phenanthroline, and cesium carbonate in 2-MeTHF solvent. The mixture is heated

under a nitrogen atmosphere.

Morpholine Addition: The resulting intermediate, 7-(1-ethyl-propyl)-3-(2,4-dichloro-thiazol-5-

yl)-2,5-dimethyl-pyrazolo[1,5-a]pyrimidine, is then reacted with morpholine. The reaction is

typically heated to reflux for several hours.

Workup and Isolation: After cooling, the reaction mixture is diluted with solvent and water.

The crude product is isolated by filtration.

Purification: The crude Tildacerfont is purified via recrystallization, typically from 2-propanol,

to yield the final, high-purity active pharmaceutical ingredient.

Clinical Trial Protocol (Phase 2 Dose-Finding Example)
The following outlines a typical workflow for a Phase 2 dose-escalation study (e.g., SPR001-

201) designed to assess safety, pharmacokinetics (PK), and pharmacodynamics (PD).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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